REACTION_SMILES
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[CH3:17][N+:18]1([O-:24])[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1.[CH3:33][CH2:34][CH2:35][N+:36]([CH2:37][CH2:38][CH3:39])([CH2:40][CH2:41][CH3:42])[CH2:43][CH2:44][CH3:45].[Cl:25][CH2:26][Cl:27].[O-:28][Ru:29](=[O:30])(=[O:31])=[O:32].[OH:1][CH2:2][c:3]1[c:4]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[n:5][c:6]2[n:7]1[cH:8][cH:9][cH:10][cH:11]2>>[O:1]=[CH:2][c:3]1[c:4]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[n:5][c:6]2[n:7]1[cH:8][cH:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC[N+](CCC)(CCC)CCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=[Ru](=O)(=O)[O-]
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Name
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CCOC(=O)c1nc2ccccn2c1CO
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(=O)c1nc2ccccn2c1CO
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Name
|
|
Type
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product
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Smiles
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CCOC(=O)c1nc2ccccn2c1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |